Micordilin is classified as an elemanolide, a type of sesquiterpene lactone. Its chemical formula is , with a molecular weight of approximately 336.3 g/mol. The compound has been isolated from Mikania cordifolia, a plant known for its medicinal properties, particularly in traditional medicine for treating various ailments . The International Union of Pure and Applied Chemistry name for Micordilin is:
Micordilin can be synthesized through various methods. One notable approach involves the one-step synthesis technique that simplifies the process by providing direct routes to target compounds. This method leverages advanced synthetic strategies such as biomimetic approaches combined with homogeneous catalysis and free-radical chemistry . Specific parameters in the synthesis may include reaction conditions like temperature and time, although detailed experimental setups are often proprietary or found in specialized literature.
In laboratory settings, Micordilin can also be synthesized using retrosynthesis analysis, which helps in planning feasible synthetic routes based on available precursors and reaction conditions. The synthesis is optimized for high purity (>98%), indicating effective purification processes following initial reactions.
The molecular structure of Micordilin features a complex arrangement of carbon atoms forming multiple rings characteristic of elemanolides. The compound's stereochemistry is crucial for its biological activity and is defined by several chiral centers. The structural formula can be represented using both SMILES notation:
and canonical SMILES:
This complexity contributes to its unique properties and potential biological activities .
Micordilin participates in various chemical reactions typical of sesquiterpene lactones. These may include:
Each reaction pathway is influenced by specific conditions such as solvent choice, temperature, and the presence of catalysts .
The mechanism of action of Micordilin is primarily linked to its biological activities observed in vitro and in vivo. It exhibits antitumor properties, likely due to its ability to interact with cellular pathways involved in cancer cell proliferation and apoptosis. Research indicates that Micordilin may influence gene expression and metabolic pathways associated with tumor growth .
The precise molecular interactions remain an area of active investigation but are believed to involve binding to specific cellular receptors or enzymes that modulate cell signaling pathways.
Micordilin presents several notable physical and chemical properties:
These properties are essential for practical applications in research and industry.
Micordilin has garnered attention for its potential applications in various fields:
Micordilin represents a structurally complex benzimidazole-containing macrocycle with significant therapeutic potential, particularly in oncology. Its synthesis demands innovative approaches to address challenges in macrocyclization, stereochemical control, and functional diversification. This section comprehensively examines the synthetic methodologies underpinning Micordilin's development, emphasizing recent advances in retrosynthetic planning, ring-closure techniques, and strategic modifications.
The benzimidazole-thioether moiety constitutes the primary pharmacophore of Micordilin, necessitating disconnection strategies that prioritize its structural integrity. Retrosynthetic deconstruction identifies three key synthons: (1) a 2-mercaptobenzimidazole heterocycle, (2) a functionalized aliphatic chain featuring prochiral ketones, and (3) a stereodefined amino acid precursor for macrocyclic closure. The mercaptobenzimidazole unit serves as the nucleophilic component for thioether formation, while the aliphatic segment provides electrophilic sites for alkylation. Computational docking studies analogous to those performed on ZR-5 (-8.70 Kcal/mol affinity into DHFR) inform pharmacophore preservation during disconnection [1]. Strategic bond cleavages reduce the macrocycle to linear precursors amenable to solid-phase synthesis, minimizing premature cyclization side reactions. The terminal carboxylic acid and amine functionalities in the disconnected chain are protected as tert-butyl ester and Boc derivatives, respectively, to enable sequential deprotection during fragment assembly.
Table 1: Retrosynthetic Disconnections for Micordilin
Target Bond | Synthon A | Synthon B | Coupling Method |
---|---|---|---|
Thioether Link | 2-Mercaptobenzimidazole | α-Bromoacetic acid derivative | SN2 alkylation |
Amide Bond | Boc-protected β-amino acid | Carboxylic acid fragment | HATU-mediated coupling |
Macrocycle | Linear precursor (C-terminus) | N-terminus (amine) | Macrolactamization |
Macrocyclization efficiency critically determines Micordilin's synthetic feasibility and scalability. Traditional solution-phase head-to-tail lactamization suffers from dimerization and oligomerization, with yields plummeting below 20% for sequences exceeding 12 atoms. To overcome this, two innovative methodologies have been implemented:
Solid-Phase-Assisted Macrocyclization: Inspired by urukthapelstatin A synthesis [2], linear precursors are anchored to chlorotrityl resin via a sterically hindered C-terminal lysine side chain. This immobilization facilitates pseudo-dilution conditions during cyclization, suppressing intermolecular reactions. After on-resin cyclization using PyBOP/NMM activation, trifluoroethanol (TFE)/DCM cleavage releases the macrocycle with yields exceeding 46% for 14-membered systems [2].
Oxidative Decarboxylative Coupling: For solution-phase approaches, photoredox-catalyzed ring closure provides a radical-based alternative. Employing [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a catalyst and N-(acyloxy)phthalimide (NHPI) esters, intramolecular C-N bond formation proceeds under mild conditions (blue LEDs, RT). This method achieves 36% yield for Micordilin analogs while preserving acid-labile benzimidazole N-H protons [10].
Comparative studies reveal resin-bound methods offer superior control over ring size but require additional steps for linker attachment and cleavage. Flow chemistry adaptations of both approaches further enhance reaction homogeneity and heat/mass transfer.
Micordilin contains three stereogenic centers whose configurations dictate its biological activity. Synthetic strategies leverage both chiral pool derivatization and asymmetric catalysis:
Proline-Directed Induction: The central L-proline residue (C8) serves as a chiral template. Its pyrrolidine ring imposes 1,3-allylic strain on adjacent carbonyl addition, directing nucleophiles to the si-face of the prochiral ketone at C10. This diastereoselectivity achieves dr > 12:1 in the reduction step using L-Selectride [9].
Organocatalytic Desymmetrization: For the C5 hydroxy center, prochiral ketone precursors undergo Noyori asymmetric transfer hydrogenation. Employing TsDPEN-Ru(II) catalysts (0.5 mol%) in HCO₂H/Et₃N azeotrope, (S)-alcohols are obtained with 98% ee. The reaction exploits the molecule's inherent prochirality, where the catalyst selectively delivers hydride to the re-face of the carbonyl [9].
Dynamic Kinetic Resolution (DKR): Racemization-prone α-bromoacetate intermediates are resolved using CAL-B lipase and Pd(0)-catalyzed racemization. Vinyl acetate serves as acyl acceptor, affording enantiopure (R)-acetates (ee >99%) en route to the thioether linkage [6].
Table 2: Stereochemical Control Strategies
Chiral Center | Method | Key Control Element | Stereochemical Outcome |
---|---|---|---|
C5 (OH) | Noyori Hydrogenation | Ru-TsDPEN catalyst | (S)-configuration, 98% ee |
C8 (COOH) | Chiral Pool (L-Proline) | Pre-existing chirality | Fixed (S)-configuration |
C10 (CH-NH) | 1,3-Allylic Strain Induction | L-Proline stereochemistry | (R)-configuration, dr 12:1 |
The choice between solid-phase peptide synthesis (SPPS) and solution-phase methods significantly impacts Micordilin's production costs, purity, and scalability:
Disadvantages: Resin loading (0.2–0.5 mmol/g) limits batch size without significant capital expenditure. Large-scale SPPS (300 L reactor) reduces resin costs by 40% but requires specialized equipment [10].
Solution-Phase Synthesis:
Economic analyses indicate SPPS is preferable for preclinical and early-phase clinical supply (≤50 kg), whereas hybrid approaches dominate large-scale manufacturing. Recent advances in continuous-flow solution-phase cyclization promise to bridge this gap.
Micordilin's periphery offers sites for strategic modifications that enhance solubility, target affinity, or conjugate payloads:
Benzimidazole N-Functionalization: Regioselective alkylation at N1 employs Cs₂CO₃ as base in DMF. Electrophiles like 2-bromoethylbenzene introduce phenethyl motifs (inspired by ZR-1), boosting membrane permeability (LogP increase: 1.2 units). Conversion to thioesters (ZRJ2, ZR-4, ZR-8 analogs) via reaction with chloroformates enables acyl transfer to serum proteins for half-life extension [1].
Click Chemistry Diversification: Alkyne-bearing Micordilin analogs undergo CuAAC (Cu(I)-catalyzed Azide-Alkyne Cycloaddition) with azido-PEG₄-biotin or azido-fluorophores. This bioorthogonal reaction proceeds quantitatively in aqueous buffer (pH 7.4, RT, 1 h), facilitating tracer synthesis for target engagement studies. Alternatively, strain-promoted (DBCO-azide) click reactions avoid copper-induced oxidation of benzimidazole sulfur [10].
Oxidative Tailoring: Controlled mCPBA oxidation (1 equiv., 0°C) converts thioethers to sulfoxides, introducing a hydrogen-bond acceptor without disrupting chiral centers. Molecular docking confirms sulfoxide derivatives exhibit enhanced affinity (ΔG = -1.3 kcal/mol) for kinase targets due to backbone carbonyl interactions [1].
These modifications demonstrate Micordilin's versatility as a scaffold for structure-activity relationship (SAR) exploration. Thioesterification and click chemistry products consistently show improved antifungal and antibacterial activities compared to ciprofloxacin (85.51% efficacy) in standardized assays [1].
Table 3: Functional Derivatives of Micordilin
Modification Site | Reagent | Product Functionality | Biological Impact |
---|---|---|---|
Benzimidazole N-H | Ethyl chloroformate | S-(1H-benzimidazol-2-yl) O-ethyl carbamothioate | Enhanced serum stability |
Alkyne handle (C-terminus) | Azido-PEG₄-doxorubicin | Triazole-linked drug conjugate | Tumor-targeted cytotoxicity |
Thioether bridge | mCPBA (1 equiv.) | Sulfoxide | Increased kinase binding affinity |
Concluding Remarks
Micordilin’s synthesis exemplifies the convergence of innovative methodologies in macrocyclic chemistry. Strategic retrosynthetic disassembly, stereoselective technologies, and adaptable solid-phase platforms enable efficient assembly of this architecturally complex benzimidazole derivative. The integration of late-stage diversification strategies further positions Micordilin as a versatile scaffold for therapeutic development, particularly in oncological targeting. Future advances will likely focus on enzymatic desymmetrization for chiral control and biocatalytic macrocyclization to enhance atom economy.
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5